Bis(cyclopentadienylruthenium dicarbonyl) dimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

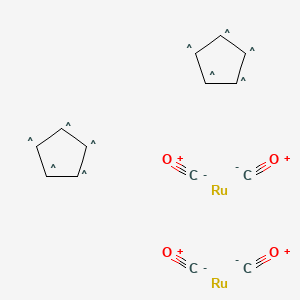

Bis(cyclopentadienylruthenium dicarbonyl) dimer (RuCp2) is a coordination compound composed of two cyclopentadienyl rings and two ruthenium atoms that are linked together by two carbonyl groups. It is a useful catalyst for a variety of chemical reactions, including oxidation, hydroformylation, and hydrogenation, and is widely used in the pharmaceutical, food, and petrochemical industries. It is also used in the synthesis of other compounds, such as polymers, dyes, and surfactants. In addition, RuCp2 has been investigated for its potential application in the fields of biochemistry and medicine.

Aplicaciones Científicas De Investigación

Catalytic Hydrophosphination : This compound is used in the catalytic hydrophosphination of styrene derivatives or Michael acceptors. It reacts with primary or secondary phosphines under photolysis, showing greater relative rates and lower catalyst loadings compared to similar iron-catalyzed reactions (Cibuzar, Dannenberg, & Waterman, 2019).

Photopolymerization : It's investigated as a metal-based photoinitiating system for free radical promoted cationic photopolymerization (FRPCP) and free radical photopolymerization (FRP). These systems are attractive for FRPCP due to their enhanced polymerization rates and conversions under UV/visible or visible light and laser diodes (Lalevée, Tehfe, Gigmes, & Fouassier, 2010).

Reconstitutive Condensation : It's utilized in ruthenium-catalyzed reconstitutive condensation, particularly in introducing functionalized side chains in steroid molecules. This application is highlighted in the construction of the side chain of ganoderic acid, an angiotensin-converting enzyme inhibitor (Trust, Kulawiec, & Hammes, 1993).

Homolytic Cleavage and Aggregation : This compound is involved in homolytic cleavage and aggregation processes in cyclopentadienylchromium chemistry. The reactivity of this compound with organo-P-, -S-, and -N-compounds results in a variety of organometallic compounds with diverse ligands (Weng & Goh, 2004).

Asymmetric Hydrogenation : Bis(cyclopentadienylruthenium dicarbonyl) dimer is used in catalytic asymmetric hydrogenation, where both homogeneous and silica-bound complexes exhibit different catalytic properties in promoting the asymmetric hydrogenation of prochiral unsaturated acids and esters (Eisen, Blum, Schumann, & Gorella, 1989).

Electroluminescence : It's studied for its potential in electroluminescence applications, particularly in synthesizing and characterizing different cationic bis-cyclometalated Ir(III) complexes. These complexes exhibit unique photophysical and electroluminescent properties (Fernández-Hernández, Yang, Beltran, Lemaur, Polo, Fröhlich, Cornil, & De Cola, 2011).

Safety and Hazards

Propiedades

InChI |

InChI=1S/2C5H5.4CO.2Ru/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;;;;;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBGZXRXNFYOGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ru].[Ru] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4Ru2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12132-87-5 |

Source

|

| Record name | Di-μ-carbonyl dicarbonyldicyclo pentadienyl diruthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes Bis(cyclopentadienylruthenium dicarbonyl) dimer a promising catalyst for hydrophosphination reactions?

A1: this compound, often denoted as [CpRu(CO)2]2, displays several advantageous properties as a catalyst for hydrophosphination reactions []:

- High Efficiency: The research demonstrates that [CpRu(CO)2]2 effectively catalyzes the addition of both primary and secondary phosphines to styrene derivatives and Michael acceptors, even at low catalyst loadings (0.1 mol%) [].

- Mild Reaction Conditions: The photocatalytic nature of the reactions allows them to proceed under mild conditions using a commercially available UV-A 9W lamp, simplifying the experimental setup and potentially reducing unwanted side reactions [].

- Improved Performance over Iron Analogues: Compared to the commonly used [CpFe(CO)2]2 catalyst, [CpRu(CO)2]2 exhibits superior performance, achieving faster reaction rates with lower catalyst loadings [].

Q2: What is the proposed mechanism of action for this compound in these hydrophosphination reactions?

A2: While the research paper doesn't delve into the specific mechanistic details, it suggests that the reactions proceed through a photoactivated pathway []. Based on this and knowledge of similar systems, a plausible mechanism likely involves:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)

![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B1143935.png)